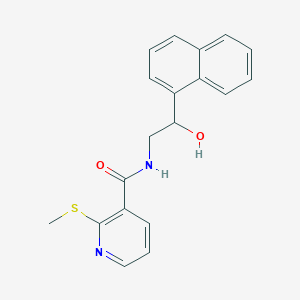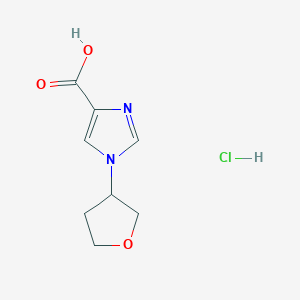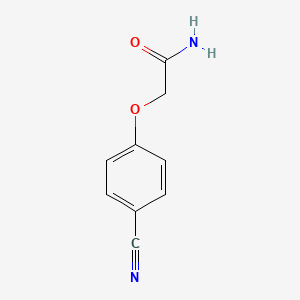![molecular formula C11H12BrClN2O2 B2499920 N-(2-bromophenyl)-2-[(2-chloroacetyl)-methylamino]acetamide CAS No. 796084-52-1](/img/structure/B2499920.png)
N-(2-bromophenyl)-2-[(2-chloroacetyl)-methylamino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromophenyl)-2-[(2-chloroacetyl)-methylamino]acetamide, also known as BCA, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that has a molecular weight of 338.7 g/mol. BCA is a member of the acetamide family and is a derivative of 2-aminoacetophenone.
Applications De Recherche Scientifique
N-(2-bromophenyl)-2-[(2-chloroacetyl)-methylamino]acetamide has been widely used in scientific research as a reagent for the synthesis of various compounds. It is a versatile building block that can be used to synthesize a wide range of pharmaceuticals, agrochemicals, and other organic compounds.
Mécanisme D'action
The mechanism of action of N-(2-bromophenyl)-2-[(2-chloroacetyl)-methylamino]acetamide is not well understood. However, it is known to act as an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. Acetylcholine is an important neurotransmitter that is involved in various physiological processes such as muscle contraction, memory, and learning.
Biochemical and Physiological Effects
N-(2-bromophenyl)-2-[(2-chloroacetyl)-methylamino]acetamide has been shown to have various biochemical and physiological effects. It has been reported to have anticonvulsant, analgesic, and anti-inflammatory properties. It has also been shown to have anxiolytic effects and to improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-bromophenyl)-2-[(2-chloroacetyl)-methylamino]acetamide in lab experiments is its versatility. It can be used to synthesize a wide range of compounds, which makes it a valuable reagent for organic synthesis. However, one of the limitations of using N-(2-bromophenyl)-2-[(2-chloroacetyl)-methylamino]acetamide is its toxicity. It is a hazardous chemical that should be handled with care.
Orientations Futures
There are several future directions for the research of N-(2-bromophenyl)-2-[(2-chloroacetyl)-methylamino]acetamide. One area of research is the development of new synthetic routes for N-(2-bromophenyl)-2-[(2-chloroacetyl)-methylamino]acetamide and its derivatives. Another area of research is the investigation of its mechanism of action and its potential use in the treatment of various neurological disorders. Additionally, the development of new analytical methods for the detection and quantification of N-(2-bromophenyl)-2-[(2-chloroacetyl)-methylamino]acetamide in biological samples is an area of research that has potential applications in forensic toxicology and drug testing.
Conclusion
In conclusion, N-(2-bromophenyl)-2-[(2-chloroacetyl)-methylamino]acetamide is a versatile compound that has been widely used in scientific research. It has various biochemical and physiological effects and has potential applications in the treatment of various neurological disorders. However, its toxicity should be taken into consideration when handling it in lab experiments. Further research is needed to fully understand its mechanism of action and its potential applications.
Méthodes De Synthèse
N-(2-bromophenyl)-2-[(2-chloroacetyl)-methylamino]acetamide can be synthesized by reacting 2-bromoacetophenone with methylamine, followed by reacting the resulting product with chloroacetyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The final product is obtained by crystallization from a suitable solvent.
Propriétés
IUPAC Name |
N-(2-bromophenyl)-2-[(2-chloroacetyl)-methylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrClN2O2/c1-15(11(17)6-13)7-10(16)14-9-5-3-2-4-8(9)12/h2-5H,6-7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGOAKHKFHXKAMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=CC=C1Br)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(2-bromophenyl)amino]-2-oxoethyl}-2-chloro-N-methylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5-(3,4-diethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2499840.png)






![1-(4-Fluorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B2499849.png)
![5-[(4-fluorophenyl)methyl]-7-(4-methylbenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2499850.png)
![(5-fluorobenzo[b]thiophen-2-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2499851.png)


![3-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine](/img/structure/B2499860.png)